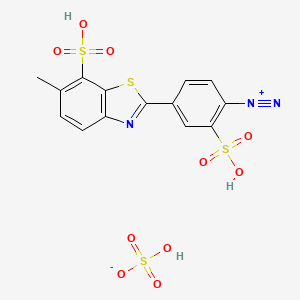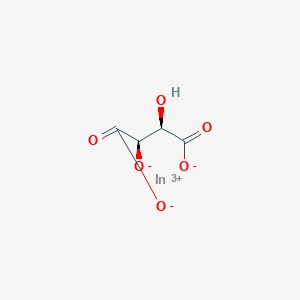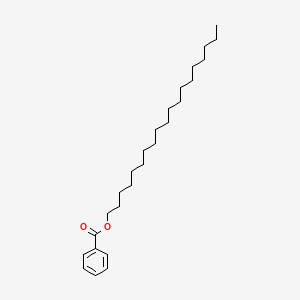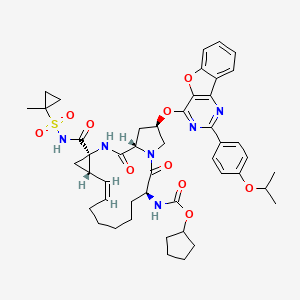
Furaprevir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a crucial enzyme for viral replication. It was discovered and developed by TaiGen Biotechnology through rational drug design and extensive screening of over 1,500 compounds . This compound has shown efficacy against all six genotypes of HCV and has completed Phase I/II clinical trials in Taiwan .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Furaprevir involves multiple steps, including the formation of amide bonds and ring-closing metathesis (RCM) reactions to form the active pharmaceutical ingredient (API) . The process requires precise control of reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to scale up the production while maintaining the quality and efficacy of the compound. This includes the use of advanced techniques and equipment to handle large-scale reactions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: Furaprevir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized this compound derivatives, while substitution reactions can produce various substituted this compound compounds.
Applications De Recherche Scientifique
Furaprevir has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study protease inhibition and enzyme kinetics.
Biology: Investigated for its effects on viral replication and protein interactions.
Mécanisme D'action
Furaprevir exerts its antiviral effects by inhibiting the NS3/4A protease, an enzyme critical for the replication of HCV . The NS3/4A protease cleaves the polyprotein precursor into functional viral proteins, a process essential for viral maturation and replication . By inhibiting this enzyme, this compound effectively halts the replication of the virus, leading to a reduction in viral load.
Comparaison Avec Des Composés Similaires
Grazoprevir: Another NS3/4A protease inhibitor used in the treatment of HCV.
Simeprevir: A similar compound with a different chemical structure but the same target enzyme.
Paritaprevir: Another protease inhibitor with a similar mechanism of action.
Uniqueness of Furaprevir: this compound stands out due to its high efficacy against all six genotypes of HCV and its minimal side effects . Additionally, its once-a-day oral dosing regimen makes it a convenient option for patients . The combination of this compound with other antiviral agents, such as Yimitasvir, has shown even higher efficacy, making it a promising candidate for combination therapies .
Propriétés
Numéro CAS |
1435923-88-8 |
|---|---|
Formule moléculaire |
C47H56N6O10S |
Poids moléculaire |
897.0 g/mol |
Nom IUPAC |
cyclopentyl N-[(1S,4R,6S,7Z,14S,18R)-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-18-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate |
InChI |
InChI=1S/C47H56N6O10S/c1-28(2)60-32-21-19-29(20-22-32)40-49-38-34-16-11-12-18-37(34)63-39(38)42(50-40)61-33-25-36-41(54)51-47(44(56)52-64(58,59)46(3)23-24-46)26-30(47)13-7-5-4-6-8-17-35(43(55)53(36)27-33)48-45(57)62-31-14-9-10-15-31/h7,11-13,16,18-22,28,30-31,33,35-36H,4-6,8-10,14-15,17,23-27H2,1-3H3,(H,48,57)(H,51,54)(H,52,56)/b13-7-/t30-,33-,35+,36+,47-/m1/s1 |
Clé InChI |
GZRNOYTVBWWFLJ-NTPALUMKSA-N |
SMILES isomérique |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6/C=C\CCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)NS(=O)(=O)C8(CC8)C)OC9=CC=CC=C93 |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C(=N2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)NS(=O)(=O)C8(CC8)C)OC9=CC=CC=C93 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



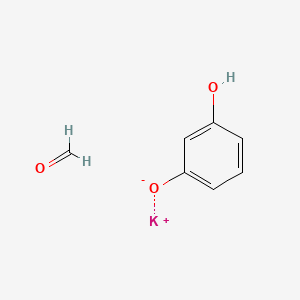

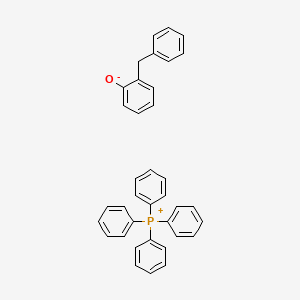
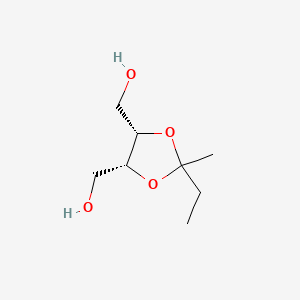
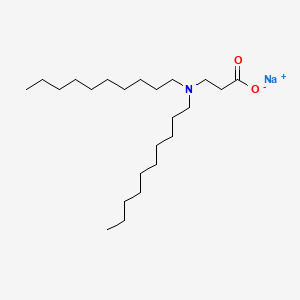
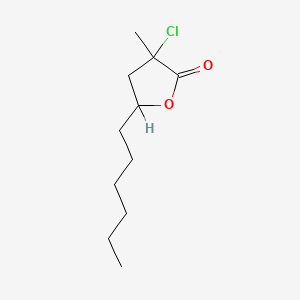

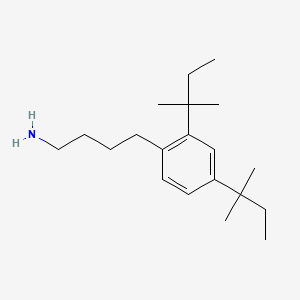
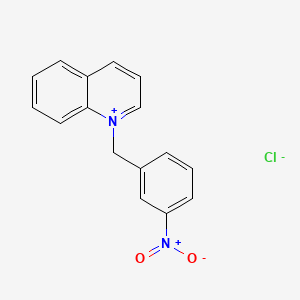
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
